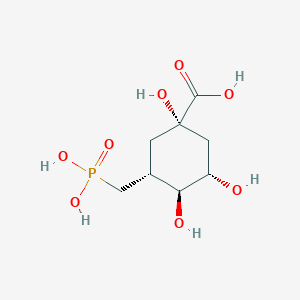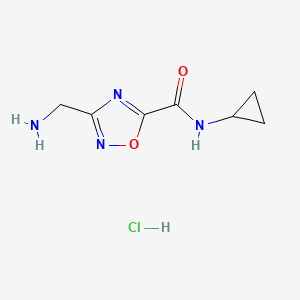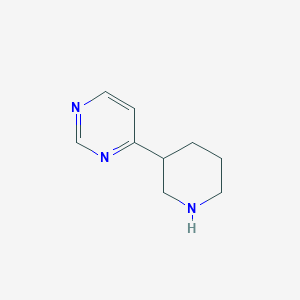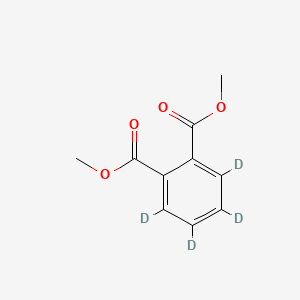
邻苯二甲酸二甲酯-3,4,5,6-d4
概述
描述
Dimethyl phthalate-3,4,5,6-d4 is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl phthalate-3,4,5,6-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl phthalate-3,4,5,6-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境研究中的同位素示踪
- 应用: 邻苯二甲酸二甲酯-3,4,5,6-d4 可用作示踪剂,研究邻苯二甲酸酯(常见环境污染物)在土壤、水和空气系统中的行为。 通过跟踪其运动,科学家可以深入了解降解途径、生物积累和暴露风险 .
毒理学中的代谢研究
- 应用: this compound 是邻苯二甲酸二甲酯的稳定同位素标记类似物。研究人员将其施用于实验生物(例如,啮齿动物)并分析其代谢命运。 这有助于识别关键酶、途径和潜在的毒性中间体 .
质谱法定量分析
- 应用: this compound 在基于质谱法的分析中充当内标。 其已知的同位素模式允许对复杂样品(例如,生物体液、环境基质)中的未标记邻苯二甲酸二甲酯进行精确量化 .
药物开发中的药代动力学研究
- 应用: 研究人员在临床前研究中将this compound 纳入药物制剂。 通过跟踪其药代动力学,他们可以深入了解药物行为、生物利用度和清除率 .
稳定同位素稀释分析
- 应用: this compound 在稳定同位素稀释分析中充当内标。 这些分析用于高精度地测量生物样本(例如,尿液、血液)中痕量的邻苯二甲酸酯 .
化学反应机理研究
- 应用: 研究人员在机理研究中使用this compound。 通过监测其在化学反应过程中的行为,他们可以深入了解断键和成键步骤,从而帮助设计高效的合成路线 .
作用机制
Target of Action
It’s known that phthalates generally interact with various biological systems, including endocrine and reproductive systems .
Mode of Action
It’s known that phthalates can act as endocrine disruptors, interfering with hormone production and function .
Biochemical Pathways
Phthalates are known to interfere with various biochemical pathways, particularly those involved in hormone synthesis and metabolism .
Pharmacokinetics
It’s known that phthalates are rapidly metabolized and excreted, and their bioavailability can be influenced by factors such as route of exposure and individual metabolic differences .
Result of Action
Phthalates are known to have various effects at the molecular and cellular level, including disruption of hormone function, oxidative stress, and potential cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl phthalate-3,4,5,6-d4. These factors can include temperature, pH, presence of other chemicals, and individual biological differences .
生化分析
Biochemical Properties
Dimethyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including esterases, which catalyze the hydrolysis of ester bonds . This interaction results in the formation of methanol and phthalic acid, which can further participate in other biochemical processes . Additionally, dimethyl phthalate-3,4,5,6-d4 can bind to proteins and other biomolecules, affecting their structure and function .
Cellular Effects
Dimethyl phthalate-3,4,5,6-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in detoxification and stress response pathways . Furthermore, dimethyl phthalate-3,4,5,6-d4 can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used in the experiments .
Molecular Mechanism
The molecular mechanism of dimethyl phthalate-3,4,5,6-d4 involves its interaction with various biomolecules, including enzymes and proteins. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, dimethyl phthalate-3,4,5,6-d4 can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes, including metabolism, detoxification, and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl phthalate-3,4,5,6-d4 can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that dimethyl phthalate-3,4,5,6-d4 can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways . These effects can be observed in both in vitro and in vivo studies, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of dimethyl phthalate-3,4,5,6-d4 in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, dimethyl phthalate-3,4,5,6-d4 can cause toxic effects, including oxidative stress, inflammation, and disruption of metabolic pathways . These adverse effects are dose-dependent and can vary between different animal models . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .
Metabolic Pathways
Dimethyl phthalate-3,4,5,6-d4 is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound is metabolized by esterases, resulting in the formation of methanol and phthalic acid . These metabolites can further participate in other metabolic processes, including the citric acid cycle and the pentose phosphate pathway . Additionally, dimethyl phthalate-3,4,5,6-d4 can affect the levels of other metabolites and influence overall metabolic flux .
Transport and Distribution
Within cells and tissues, dimethyl phthalate-3,4,5,6-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of dimethyl phthalate-3,4,5,6-d4 can vary depending on the cell type and the experimental conditions . Accumulation of the compound in certain tissues can lead to localized effects on cellular function and metabolism .
Subcellular Localization
Dimethyl phthalate-3,4,5,6-d4 exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, dimethyl phthalate-3,4,5,6-d4 may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of dimethyl phthalate-3,4,5,6-d4 can also impact its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCNGHVCWTJSM-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662322 | |
| Record name | Dimethyl phthalate-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-89-4 | |
| Record name | Dimethyl phthalate-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
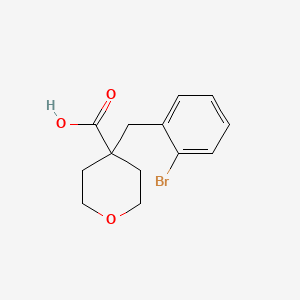


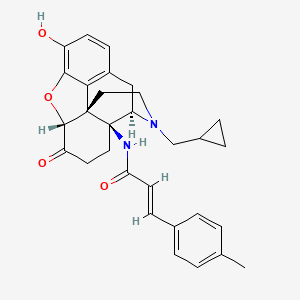
![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)
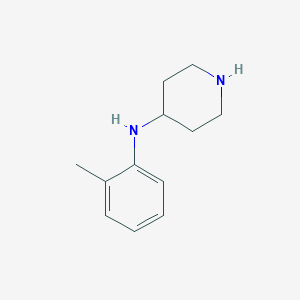

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)
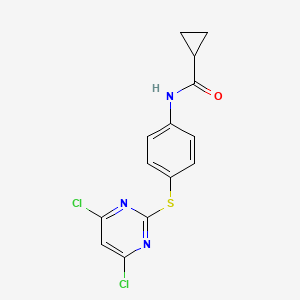
![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)
